"MSI-1436 lactate chemical structure and properties"
"MSI-1436 lactate chemical structure and properties"
An In-depth Technical Guide to MSI-1436 Lactate (Trodusquemine Lactate)
Introduction
MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol that was originally isolated from the liver of the dogfish shark (Squalus acanthias).[1][2] It is the lactate salt form of Trodusquemine. This compound has garnered significant interest within the scientific and medical communities for its potential therapeutic applications, primarily stemming from its activity as a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of obesity, type 2 diabetes, and related metabolic disorders.[5] Furthermore, preclinical studies have suggested its potential in other areas, including tissue regeneration, neuroprotection, and oncology.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to MSI-1436 lactate. It is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Properties
MSI-1436 is a conjugate of a cholestane steroid and the polyamine spermine. Specifically, it is a spermine metabolite of cholesterol. The steroid component is a cholestane with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position, while the spermine moiety is conjugated at the C-3 position. The lactate salt form enhances its solubility properties.
Table 1: Chemical Identifiers for Trodusquemine and MSI-1436 Lactate
| Identifier | Trodusquemine (MSI-1436) | MSI-1436 Lactate |
| CAS Number | 186139-09-3 | 1309370-86-2 |
| Molecular Formula | C₃₇H₇₂N₄O₅S | Not explicitly found |
| Canonical SMILES | C--INVALID-LINK--C)OS(=O)(=O)O">C@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--NCCCNCCCCNCCCN)C">C@@HO)C | NCCCNCCCCNCCCN[C@@H]1C[C@@](C--INVALID-LINK--[C@]2([H])[C@]3([H])CC[C@@]4(C)[C@@]2([H])C |
| InChI | InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | Not explicitly found |
Table 2: Physicochemical Properties of MSI-1436 and its Lactate Salt
| Property | Value | Source |
| Molar Mass (Trodusquemine) | 685.07 g·mol⁻¹ | |
| Solubility (MSI-1436 Lactate) | DMSO: 54 mg/mL (53.99 mM) | |
| Water: ≥ 33.33 mg/mL (33.32 mM) | ||
| Appearance | White to off-white solid | General knowledge |
| Storage | Store at -20°C |
Mechanism of Action
MSI-1436 is a selective, reversible, and non-competitive allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). Its mechanism of action is multifaceted, impacting several key signaling pathways.
PTP1B Inhibition and Metabolic Regulation
The primary mechanism of MSI-1436 is the inhibition of PTP1B. PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor, respectively. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of these key signaling molecules, leading to:
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Improved Insulin Sensitivity : Increased insulin receptor phosphorylation leads to enhanced glucose uptake and utilization, and decreased blood glucose levels.
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Leptin Sensitization : Enhanced leptin signaling in the hypothalamus can suppress appetite and increase energy expenditure, contributing to weight loss.
MSI-1436 has been shown to cross the blood-brain barrier, allowing it to act on PTP1B both centrally in the hypothalamus and peripherally in tissues like the liver and muscle.
Other Signaling Pathways
Beyond its effects on insulin and leptin, MSI-1436 has been shown to modulate other cellular processes:
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Endocannabinoid Signaling : It can restore endocannabinoid (eCB) signaling within the amygdala, which may contribute to its anxiolytic effects.
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Mitochondrial Dynamics : Studies have indicated that MSI-1436 can promote mitochondrial dynamics by increasing the expression of key proteins like PINK1, MFN1, and MFN2.
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SIRT1 Expression : It has been observed to increase the expression of Sirtuin 1 (SIRT1), a protein involved in metabolic regulation and cellular health.
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Tissue Regeneration : MSI-1436 has demonstrated the ability to stimulate the regeneration of various tissues, including the heart, in animal models.
Table 3: Inhibitory Activity of MSI-1436
| Target | IC₅₀ Value | Notes |
| Protein-Tyrosine Phosphatase 1B (PTP1B) | ~1 µM | Selective, non-competitive inhibitor. |
| T-cell PTP (TCPTP) | 224 µM | ~200-fold less potent than for PTP1B. |
| Dopamine Transporter | 0.4 µM | |
| Norepinephrine Transporter | 0.7 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of MSI-1436 lactate.
In Vitro PTP1B Phosphatase Activity Assay
This assay quantifies the inhibitory effect of MSI-1436 on PTP1B activity in a cellular context.
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Cell Line : Human liver cancer cell line, HepG2.
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Procedure :
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HepG2 cells are cultured to an appropriate confluency.
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Cells are pre-treated with 10 µM MSI-1436 lactate or a positive control (e.g., 100 µM sodium orthovanadate) for 10 minutes at 37°C.
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A cell-permeable phosphatase substrate, p-nitrophenyl phosphate (pNPP), is added to the cells at a concentration of 10 µM and incubated for 30 minutes at 37°C.
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PTP1B activity hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored product.
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Supernatant samples are collected, and the absorbance is measured spectrophotometrically at a wavelength of 405 nm.
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The amount of hydrolyzed pNP is directly proportional to the phosphatase activity.
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In Vivo Diet-Induced Obesity Mouse Model
This animal model is used to assess the efficacy of MSI-1436 in a physiologically relevant context of obesity and metabolic dysfunction.
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Animal Model : Male AKR/J mice are often used.
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Procedure :
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Mice are fed a high-fat diet (e.g., 45% or 60% fat) for an extended period (e.g., 14 weeks) to induce obesity.
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Animals are then randomly assigned to treatment groups:
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MSI-1436 Lactate Group : Receives an initial intraperitoneal (i.p.) injection of 10 mg/kg, followed by subsequent weekly doses of 5 mg/kg.
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Vehicle Group : Receives saline injections.
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Pair-Fed Group : Receives saline injections and is fed the same amount of food consumed by the MSI-1436 treated group to control for effects solely due to reduced food intake.
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Treatment continues for a specified duration (e.g., 23 days).
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Throughout the study, parameters such as body weight, food intake, and body composition are monitored.
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At the end of the study, blood and tissue samples are collected for analysis of plasma insulin, leptin, and other metabolic markers.
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Phase 1 Clinical Trial Protocol
This outlines the design for a first-in-human study to evaluate the safety and pharmacokinetics of Trodusquemine.
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Study Title : First in Human Use of MSI-1436 (Trodusquemine) a Centrally and Peripherally Acting Selective PTP1B Inhibitor (Study MSI-1436C-101).
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Study Design : Double-blind, randomized, placebo-controlled, single-group assignment, dose-escalating safety study.
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Participants : Healthy overweight or obese adult male and female volunteers with a Body Mass Index (BMI) of 27-40.
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Procedure :
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Participants are enrolled in sequential dose groups, with seven subjects per group (five receiving Trodusquemine, two receiving placebo).
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A single intravenous dose of Trodusquemine or placebo is administered.
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Participants are monitored in-house for 72 hours post-dosing.
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Follow-up visits are scheduled on days 7, 14, and 21.
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Primary Endpoints :
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Safety and tolerability (monitoring for adverse events).
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Pharmacokinetics (PK) of a single intravenous dose.
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Conclusion
MSI-1436 lactate (Trodusquemine lactate) is a promising therapeutic agent with a well-defined mechanism of action as a selective PTP1B inhibitor. Its ability to modulate both central and peripheral metabolic pathways has been demonstrated in extensive preclinical research. The data summarized in this guide, from its fundamental chemical properties to its effects in cellular and animal models, underscore its potential for the treatment of metabolic diseases. While early phase clinical trials have shown it to be well-tolerated, further clinical investigation is necessary to fully establish its efficacy and safety profile in human populations. The unique allosteric mechanism of PTP1B inhibition by MSI-1436 continues to make it a subject of significant interest in the pursuit of novel therapies for a range of human diseases.
References
- 1. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trodusquemine |CAS186139-09-3 | MSI-1436 | Protein Tyrosine Phosphatase (PTP-1B) Inhibitor | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
